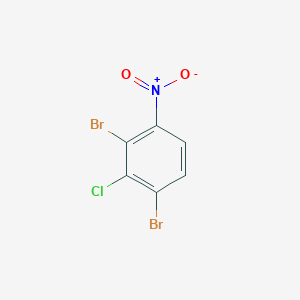
1,3-Dibromo-2-chloro-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-2-chloro-4-nitrobenzene is an aromatic compound with the molecular formula C6H2Br2ClNO2. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring. It is a significant intermediate in organic synthesis and finds applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2-chloro-4-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves the nitration of 1,3-dibromo-2-chlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process also includes purification steps such as recrystallization to remove any impurities .
化学反应分析
Types of Reactions: 1,3-Dibromo-2-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol can be used to replace bromine atoms with methoxy groups.
Reduction: Tin and hydrochloric acid or palladium on carbon with hydrogen gas are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Substitution: Formation of methoxy derivatives.
Reduction: Formation of 1,3-dibromo-2-chloro-4-aminobenzene.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
科学研究应用
1,3-Dibromo-2-chloro-4-nitrobenzene is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound is utilized in the production of pesticides and herbicides.
Dyestuffs: It is employed in the manufacture of dyes and pigments.
作用机制
The mechanism of action of 1,3-dibromo-2-chloro-4-nitrobenzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as nitro, bromine, and chlorine makes the benzene ring less reactive towards electrophiles. the compound can still participate in reactions where the electron density is sufficient to facilitate the substitution .
相似化合物的比较
1,3-Dibromo-2-chlorobenzene: Lacks the nitro group, making it less reactive in certain substitution reactions.
1,3-Dibromo-4-nitrobenzene: Similar structure but different substitution pattern, leading to different reactivity.
2,4-Dibromo-1-chlorobenzene: Different substitution pattern affecting its chemical behavior.
Uniqueness: 1,3-Dibromo-2-chloro-4-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both bromine and chlorine atoms, along with the nitro group, provides a distinct set of chemical properties that make it valuable in various synthetic and industrial processes .
属性
CAS 编号 |
919522-57-9 |
|---|---|
分子式 |
C6H2Br2ClNO2 |
分子量 |
315.34 g/mol |
IUPAC 名称 |
1,3-dibromo-2-chloro-4-nitrobenzene |
InChI |
InChI=1S/C6H2Br2ClNO2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H |
InChI 键 |
GCFXPZZHFUNHNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-[1-(1H-imidazol-5-yl)ethyl]-2-methylpyridin-3-yl]methanol](/img/structure/B12640148.png)
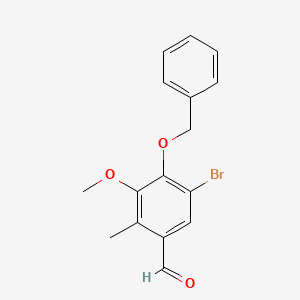
![1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B12640162.png)
![{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene](/img/structure/B12640163.png)
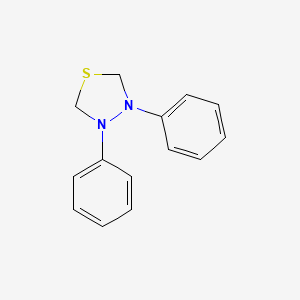
![4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12640177.png)
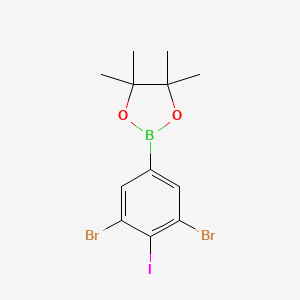
![1-(Pyridin-3-yl)-3-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12640187.png)
![(2R)-({N-[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl}amino)(phenyl)ethanoic acid](/img/structure/B12640196.png)
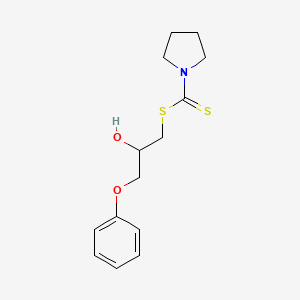
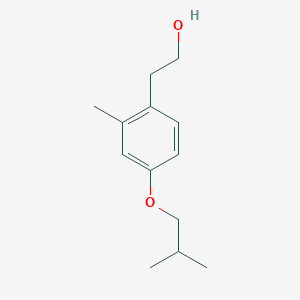
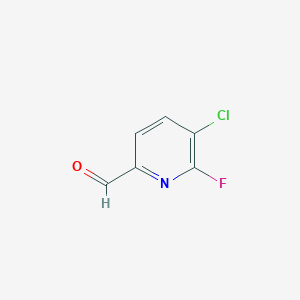
![(2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide](/img/structure/B12640225.png)
![2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12640226.png)
